1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with trimethyl and prop-1-en-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene typically involves the reaction of a cyclohexene derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of trimethylcyclohexene as a starting material, which is then reacted with prop-1-en-2-yl alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-2-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexene derivatives.
Scientific Research Applications
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways, influencing the activity of specific enzymes and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-
- 2-methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene
Uniqueness
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Biological Activity
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene, also known as a cyclohexene derivative, is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H20O. The compound features a cyclohexene ring with multiple substituents that contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 180.29 g/mol |
IUPAC Name | 1,5,5-trimethyl-3-(prop-1-en-2-yl)oxycyclohexene |
CAS Number | 648857-93-6 |
Synthesis
The synthesis of this compound can be achieved through various organic reactions. A common method involves the alkylation of cyclohexene derivatives using propylene oxide under acidic conditions. This multi-step process often requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that cyclohexene derivatives exhibit significant antimicrobial activity. In a study evaluating the antibacterial effects of various compounds, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results from MTT assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity highlights its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, disrupting membrane integrity and function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Free Radical Scavenging : The presence of alkyl groups enhances its ability to donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of cyclohexene derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
Study 2: Antioxidant Activity
In another study focusing on antioxidant activity, the compound was tested alongside known antioxidants like ascorbic acid. The results showed that it had an IC50 value comparable to that of ascorbic acid in scavenging DPPH radicals, indicating strong antioxidant properties .
Properties
CAS No. |
648857-93-6 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1,5,5-trimethyl-3-prop-1-en-2-yloxycyclohexene |
InChI |
InChI=1S/C12H20O/c1-9(2)13-11-6-10(3)7-12(4,5)8-11/h6,11H,1,7-8H2,2-5H3 |
InChI Key |
BWBLHBGBRZYUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.